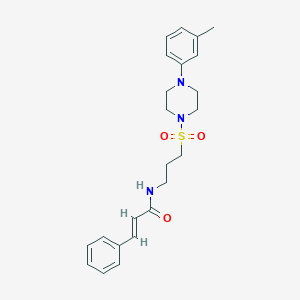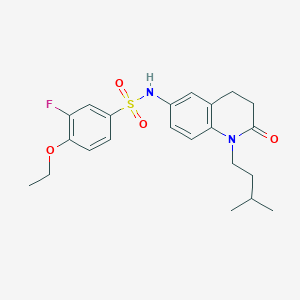
(3-Bromophényl)(3-(pyrimidin-2-yloxy)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group
Applications De Recherche Scientifique
(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
Target of Action
The compound “(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targets. It’s worth noting that compounds containing indole and piperidine scaffolds have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Based on its structural components, it can be hypothesized that it may interact with its targets in a manner similar to other indole and piperidine derivatives . These interactions could potentially lead to changes in cellular processes, although the specifics would depend on the exact nature of the targets and the context in which they are expressed.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, affecting a wide range of pathways . Similarly, piperidine derivatives also play a significant role in the pharmaceutical industry .
Result of Action
Given the broad biological activities of indole and piperidine derivatives, it is likely that this compound could have diverse effects depending on the context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common synthetic route includes:
Preparation of 3-bromophenylmethanone: This can be achieved through the bromination of phenylmethanone using bromine in the presence of a catalyst.
Synthesis of 3-(pyrimidin-2-yloxy)piperidine: This involves the reaction of pyrimidine-2-ol with piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the 3-bromophenylmethanone with 3-(pyrimidin-2-yloxy)piperidine using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chlorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(3-Iodophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone imparts unique chemical properties such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
IUPAC Name |
(3-bromophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-5-1-4-12(10-13)15(21)20-9-2-6-14(11-20)22-16-18-7-3-8-19-16/h1,3-5,7-8,10,14H,2,6,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWIWLGCJIXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)



![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)




![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)


